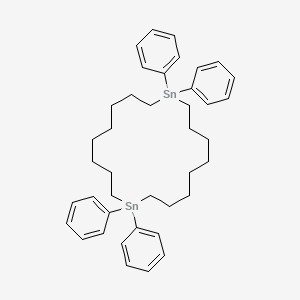
1,1,10,10-Tetraphenyl-1,10-distannacyclooctadecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,10,10-Tetraphenyl-1,10-distannacyclooctadecane is a chemical compound known for its unique structure and properties It belongs to the class of organotin compounds, which are characterized by the presence of tin atoms bonded to organic groups
Méthodes De Préparation
The synthesis of 1,1,10,10-Tetraphenyl-1,10-distannacyclooctadecane typically involves the reaction of organotin precursors with phenyl groups under controlled conditions. One common method involves the use of tin(IV) chloride and phenylmagnesium bromide in an inert atmosphere to prevent oxidation. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to obtain high-purity compounds.
Analyse Des Réactions Chimiques
1,1,10,10-Tetraphenyl-1,10-distannacyclooctadecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of tin oxides and phenyl derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of tin hydrides and phenyl groups.
Substitution: The phenyl groups in the compound can be substituted with other organic groups using reagents like alkyl halides or aryl halides under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like THF, catalysts such as palladium or platinum, and controlled temperatures to ensure the desired reaction pathway. Major products formed from these reactions include tin oxides, tin hydrides, and substituted organotin compounds.
Applications De Recherche Scientifique
1,1,10,10-Tetraphenyl-1,10-distannacyclooctadecane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organotin compounds and as a reagent in various organic reactions.
Biology: The compound’s potential biological activity is being explored, particularly its interactions with enzymes and proteins.
Medicine: Research is ongoing to investigate its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: The compound is used in the production of materials with specific properties, such as polymers and coatings, due to its unique reactivity and stability.
Mécanisme D'action
The mechanism of action of 1,1,10,10-Tetraphenyl-1,10-distannacyclooctadecane involves its interaction with molecular targets such as enzymes, proteins, and other biomolecules. The tin atoms in the compound can form coordination bonds with these targets, leading to changes in their structure and function. This interaction can affect various biochemical pathways, making the compound a potential candidate for therapeutic applications.
Comparaison Avec Des Composés Similaires
1,1,10,10-Tetraphenyl-1,10-distannacyclooctadecane can be compared with other organotin compounds such as:
Tetraphenyltin: Similar in structure but lacks the cyclic framework of this compound.
Dibutyltin dichloride: Another organotin compound with different organic groups and reactivity.
Tributyltin oxide: Known for its use as a biocide, it has different applications and properties compared to this compound.
Propriétés
Numéro CAS |
87531-98-4 |
|---|---|
Formule moléculaire |
C40H52Sn2 |
Poids moléculaire |
770.3 g/mol |
Nom IUPAC |
1,1,10,10-tetraphenyl-1,10-distannacyclooctadecane |
InChI |
InChI=1S/2C8H16.4C6H5.2Sn/c2*1-3-5-7-8-6-4-2;4*1-2-4-6-5-3-1;;/h2*1-8H2;4*1-5H;; |
Clé InChI |
PQOWSYNPOMCVEF-UHFFFAOYSA-N |
SMILES canonique |
C1CCCC[Sn](CCCCCCCC[Sn](CCC1)(C2=CC=CC=C2)C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{1-[2-Methyl-3-(propan-2-yl)oxiran-2-yl]ethyl}(oxo)diphenyl-lambda~5~-phosphane](/img/structure/B14397552.png)
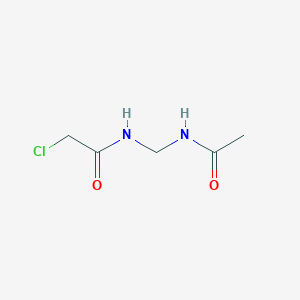

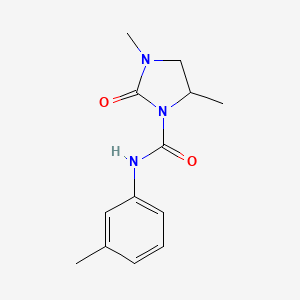
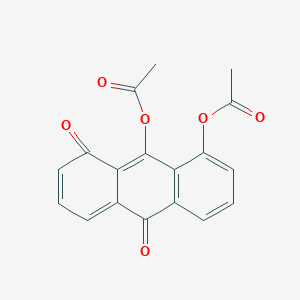
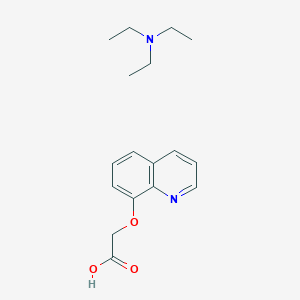

![(Propane-1,3-diyl)bis[diethyl(phenyl)phosphanium] dibromide](/img/structure/B14397607.png)
![1-(2,2-Dimethyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)propan-1-one](/img/structure/B14397624.png)

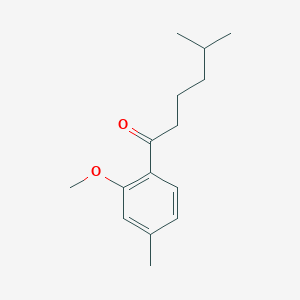
![5-Methyl-2-azabicyclo[3.2.2]non-1-ene](/img/structure/B14397633.png)

